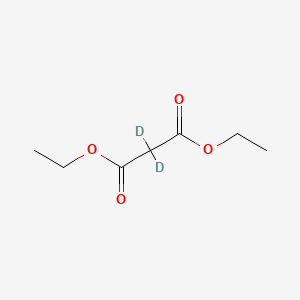

Diethyl malonate-d2

Overview

Description

Diethyl malonate-d2, also known as DEM, is the diethyl ester of malonic acid . It is used in organic synthesis for the preparation of alpha-aryl malonates, mono-substituted and di-substituted acetic acid, barbiturates, and artificial flavorings . It is also involved in the synthesis of pharmaceuticals like chloroquine, butazolidin, and barbital .

Synthesis Analysis

This compound can be synthesized through various methods. One method involves the selective monohydrolysis of symmetric diesters . Another method involves the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation . Yet another method involves the reaction of sodium diethyl malonate and hexafluorobenzene .

Molecular Structure Analysis

This compound is a simple dicarboxylic acid, with two carboxyl groups close together. In forming diethyl malonate from malonic acid, the hydroxyl group (−OH) on both of the carboxyl groups is replaced by an ethoxy group (−OEt; −OCH 2 CH 3). The methylene group (−CH 2 −) in the middle of the malonic part of the diethyl malonate molecule is neighboured by two carbonyl groups (−C (=O)−) .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be combined with urea under the action of a strong base to form a barbiturate . It can also undergo hydrolysis to remove an ester group, followed by acylation with benzoyl chloride (or the like), followed by conversion to quinolone derivatives .

Physical And Chemical Properties Analysis

This compound is a colorless liquid with an apple-like odor. It has a molecular weight of 160.17 g/mol, a density of 1.05 g/cm3, a melting point of -50 °C, and a boiling point of 199 °C .

Scientific Research Applications

Synthesis in Anticancer Drugs

Diethyl malonate-d2 is notably used in synthesizing small molecule anticancer drugs. The compound has been utilized to create nitrogen-containing water-soluble carboxylic acids, which are important intermediates in the production of these drugs. This synthesis plays a crucial role in developing targeted inhibitors that act on cancer cell growth pathways, thereby hindering cell growth and promoting apoptosis (Xiong et al., 2018).

Role in Cyclocondensation Reactions

This compound has been used as a reagent in cyclocondensation reactions to form six-membered heterocycles. This application demonstrates its versatility in creating complex organic structures, vital in various chemical synthesis processes (Stadlbauer et al., 2001).

Hydrolysis Studies

The compound has been subject to hydrolysis studies in different solvent conditions, such as aqueous DMSO, dioxan, and acetonitrile. These studies provide insights into the behavior of this compound under various chemical conditions, contributing to a deeper understanding of its properties and potential applications (Radhakrishnamurti & Patro, 1970).

Organic Synthetic Intermediate

This compound is recognized as an important organic synthetic intermediate. It finds extensive use in the production of pharmaceuticals, colorants, and spicery. The traditional methods of its synthesis have been improved to address issues like low yields and pollution, making it more efficient and environmentally friendly (Song Wei-hong, 2004).

Oxidation and Ligating Studies

Research has also been conducted on the oxidation products of this compound and their ligating ability with chromium under different conditions. This study provides valuable generalizations about the compound's behavior when oxidized and its interactions with other chemical species (Katre & Ey, 2013).

Use in Solid-Phase Synthesis

This compound plays a role in the solid-phase synthesis of oligonucleotide glycoconjugates. It has been used as a key building block in synthesizing these complex molecules, which has implications in the fields of biochemistry and molecular biology (Katajisto et al., 2004).

Enzymatic Processes

The compound has been identified as a “green” and efficient acyl donor in the lipase-catalyzed resolution of amines. This application showcases its potential in creating more environmentally sustainable and efficient enzymatic processes (Simon et al., 2012).

Mechanism of Action

Target of Action

Diethyl malonate-d2, also known as 1,3-Diethyl propanedioate-2,2-d2, is a chemical compound that primarily targets the respiratory system . It is used in the preparation of several medicinally useful compounds .

Mode of Action

This compound interacts with its targets through a process known as alkylation . During this process, an α-hydrogen is replaced with an alkyl group, resulting in the formation of a new carbon-carbon bond . This interaction leads to changes in the structure and function of the target molecules .

Biochemical Pathways

This compound affects various biochemical pathways. It is involved in the malonic ester synthesis, a process that provides routes to a wide variety of carboxylic acids and methyl ketones . The compound is also associated with the decarboxylation of oxaloacetate to malonate, which disrupts the Krebs cycle .

Pharmacokinetics

Its physical properties such as boiling point (199 °c), melting point (-51–50 °c), and density (1068 g/mL at 25 °C) suggest that it may have specific bioavailability characteristics .

Result of Action

The molecular and cellular effects of this compound’s action are complex and depend on the specific context of its use. For instance, in the context of medicinal chemistry, it is used in the synthesis of several useful compounds, including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, adequate ventilation is recommended to minimize dust and/or vapor concentrations during its handling . Furthermore, it should be stored in a well-ventilated place and kept cool to maintain its stability .

Safety and Hazards

Diethyl malonate-d2 is considered hazardous. It causes serious eye irritation and may cause respiratory irritation. It is harmful to aquatic life. It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection .

Future Directions

Biochemical Analysis

Biochemical Properties

Diethyl malonate-d2 plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as sodium ethoxide, forming a resonance-stabilized enolate . This enolate can undergo alkylation via an S_N2 reaction, leading to the formation of monoalkylmalonic ester . The compound’s interactions with biomolecules are primarily through its enolate form, which acts as a nucleophile in various biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s enolate form can participate in the malonic ester synthesis, affecting the production of carboxylic acids and other metabolites . These reactions can alter cellular metabolism by influencing the levels of key intermediates and end products. Additionally, this compound may impact gene expression by modulating the availability of substrates for enzymatic reactions involved in transcription and translation.

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into an enolate ion through deprotonation by a strong base such as sodium ethoxide . This enolate ion can then participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The compound’s ability to form resonance-stabilized enolates makes it a versatile intermediate in various biochemical pathways. The interactions with biomolecules, such as enzymes and nucleophiles, are primarily driven by the compound’s nucleophilic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its enolate form can be sensitive to hydrolysis and oxidation . Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo experiments, provided it is stored and handled properly. The temporal effects on cellular function are influenced by the compound’s stability and the duration of exposure in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can participate in normal metabolic processes without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and enzyme inhibition . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in the acetate-malonate pathway, contributing to the biosynthesis of fatty acids and other metabolites . The compound’s enolate form can participate in the formation of polyketides and other complex molecules through nucleophilic substitution reactions

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms. This compound can be taken up by cells through passive diffusion or facilitated transport, depending on the experimental conditions and the cell type.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.

properties

IUPAC Name |

diethyl 2,2-dideuteriopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-BFWBPSQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480026 | |

| Record name | Diethyl malonate-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4303-49-5 | |

| Record name | Diethyl malonate-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4303-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)

![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)

![6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1590396.png)